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molecular formula C11H8N2S B8471777 8-Methyl-7-quinolinylisothiocyanate

8-Methyl-7-quinolinylisothiocyanate

Cat. No. B8471777
M. Wt: 200.26 g/mol
InChI Key: QJKCJDNZSDQMQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06423724B1

Procedure details

7-Isocyanato8-methylquinoline. To a solution of di-2-pyridyl thionocarbonate (2.29 g) and 4-dimethylaminopyridine (0.02 g) in methylene chloride (50 mL) is added dropwise a solution of 7-amino-8-methylquinoline (1.3 g) in methylene chloride (50 mL). The mixture is stirred for 5 hours at room temperature then rotary evaporated. The residue is purified by flash chromatography on silica gel, eluting with 25% ethyl acetate/hexanes to afford 8-methyl-7-quinolinylisothiocyanate as a pale yellow solid.
Name
7-Isocyanato8-methylquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:13]([CH3:14])=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[N:11]2)=[CH:6][CH:5]=1)=[C:2]=O.C1C=C(OC(OC2N=CC=CC=2)=[S:23])N=CC=1.NC1C(C)=C2C(C=CC=N2)=CC=1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH3:14][C:13]1[C:4]([N:1]=[C:2]=[S:23])=[CH:5][CH:6]=[C:7]2[C:12]=1[N:11]=[CH:10][CH:9]=[CH:8]2

Inputs

Step One
Name
7-Isocyanato8-methylquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=C=O)C1=CC=C2C=CC=NC2=C1C
Step Two
Name
Quantity
2.29 g
Type
reactant
Smiles
C1=CC=NC(=C1)OC(=S)OC2=CC=CC=N2
Name
Quantity
1.3 g
Type
reactant
Smiles
NC1=CC=C2C=CC=NC2=C1C
Name
Quantity
0.02 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting with 25% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC=1C(=CC=C2C=CC=NC12)N=C=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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